m-PEG24-Mal

Description

BenchChem offers high-quality m-PEG24-Mal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG24-Mal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWFNZIEAPTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H106N2O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the m-PEG24-Maleimide Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical application of the reaction between methoxy-poly(ethylene glycol) with a 24-unit PEG chain and a maleimide functional group (m-PEG24-Mal) with thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the precise, covalent linkage of PEG moieties to proteins, peptides, and other biomolecules, thereby enhancing their therapeutic properties.

Core Reaction Mechanism: Thiol-Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this specific case, the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient and proceeds readily under mild, physiological conditions without the need for catalysts, forming a stable thioether bond.[1][2]

The reaction is highly chemoselective for thiols within a specific pH range.[1] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1] This selectivity is crucial for the site-specific modification of biomolecules, particularly at cysteine residues.

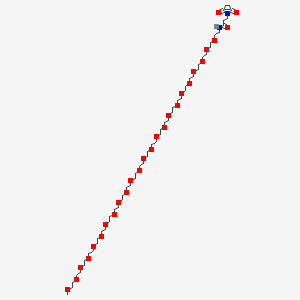

dot

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG24-Maleimide

For the Researcher, Scientist, and Drug Development Professional: An In-depth Examination of m-PEG24-Maleimide Solubility in Aqueous Buffers.

The conjugation of therapeutic molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery. The m-PEG24-Maleimide (m-PEG24-Mal) linker is a valuable tool in this field, offering a discrete PEG length and a reactive maleimide group for specific bioconjugation to thiol-containing molecules. A critical parameter for its effective use is its solubility in aqueous buffers, which directly impacts reaction efficiency, formulation, and the overall biopharmaceutical profile of the resulting conjugate. This guide provides a comprehensive overview of the factors influencing m-PEG24-Mal solubility and a detailed protocol for its determination.

Understanding the Solubility of PEGylated Molecules

The hydrophilic nature of the polyethylene glycol chain is the primary driver of the aqueous solubility of m-PEG24-Mal.[1][][3] This property is often leveraged to enhance the solubility of hydrophobic drugs and proteins.[][3] While the PEG backbone confers excellent water solubility, several factors can influence the overall solubility of a PEG-maleimide conjugate in a buffered aqueous solution.

Key Factors Influencing Solubility:

-

pH: The stability of the maleimide group is pH-dependent. While the PEG chain itself is largely unaffected by pH in the typical biological range, the maleimide group can undergo hydrolysis at pH values above 7.5. This hydrolysis can impact the overall solubility characteristics of the molecule. For efficient PEGylation of sulfhydryl groups, a pH range of 6.5-7.5 is recommended.

-

Buffer Composition and Ionic Strength: The type of buffer and the concentration of salts can influence the hydration shell around the PEG molecule, a phenomenon known as the "salting-out" effect at high salt concentrations. Conversely, certain salts can enhance solubility at lower concentrations. The choice of buffer (e.g., phosphate-buffered saline (PBS), Tris, MES) should be guided by the specific application and the stability requirements of the molecule it will be conjugated to.

-

Temperature: Temperature can affect solubility, although for many PEG derivatives, this effect is less pronounced within typical laboratory temperature ranges. However, it is a parameter that should be controlled and recorded during solubility assessments.

-

Concentration: As with any solute, there is a saturation point beyond which m-PEG24-Mal will no longer dissolve. Determining this saturation solubility is crucial for preparing stock solutions and for designing conjugation reactions.

Quantitative Assessment of m-PEG24-Mal Solubility

| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Maximum Solubility (mg/mL) | Observations |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 150 | ||

| Tris Buffer | 7.0 | 25 | 50 | ||

| Tris Buffer | 8.0 | 25 | 50 | ||

| MES Buffer | 6.5 | 25 | 50 | ||

| Deionized Water | N/A | 25 | 0 |

Experimental Protocol: Determining the Aqueous Solubility of m-PEG24-Mal

The following protocol outlines a robust method for determining the saturation solubility of m-PEG24-Mal in a given aqueous buffer. This method is based on the principle of creating a supersaturated solution and then allowing it to equilibrate, after which the concentration of the dissolved solute in the supernatant is measured.

Materials:

-

m-PEG24-Maleimide (solid)

-

Selected aqueous buffers (e.g., PBS, Tris, MES)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of a Slurry:

-

Accurately weigh a known excess amount of m-PEG24-Mal (e.g., 50 mg) into a microcentrifuge tube.

-

Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.

-

-

Equilibration:

-

Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and suspension of the solid.

-

Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C).

-

Incubate for a sufficient period to allow the solution to reach equilibrium (typically 24-48 hours), with intermittent gentle agitation. This ensures that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy). A series of dilutions may be necessary to find the optimal range.

-

-

Quantification:

-

Using HPLC:

-

Develop an HPLC method capable of detecting and quantifying m-PEG24-Mal. This will likely involve a C18 column and a mobile phase gradient of water and a suitable organic solvent (e.g., acetonitrile) with a UV detector.

-

Prepare a standard curve using known concentrations of m-PEG24-Mal in the same buffer.

-

Inject the diluted supernatant onto the HPLC system and determine its concentration by comparing the peak area to the standard curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for m-PEG24-Mal in the chosen buffer.

-

Prepare a standard curve by measuring the absorbance of a series of known concentrations of m-PEG24-Mal at the λmax.

-

Measure the absorbance of the diluted supernatant and calculate its concentration using the standard curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of m-PEG24-Mal in the original undiluted supernatant, taking into account the dilution factor.

-

The resulting concentration is the saturation solubility of m-PEG24-Mal in that specific buffer at the tested temperature. Express the solubility in mg/mL or mM.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and understanding the solubility of m-PEG24-Maleimide, the following diagrams have been generated.

Caption: Key factors affecting the aqueous solubility of m-PEG24-Mal.

Caption: Step-by-step workflow for determining m-PEG24-Mal solubility.

References

The Maleimide Group in m-PEG24-Mal: A Technical Guide to Thiol-Specific Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal of chemical tools available, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out for its ability to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and nanoparticles. The reagent m-PEG24-Mal is a prime example of a sophisticated PEGylating agent, where the terminal maleimide group serves as the lynchpin for achieving site-specific and stable bioconjugation. This technical guide provides an in-depth examination of the critical role of the maleimide group, detailing its reaction mechanism, optimal conditions, and applications, supported by experimental protocols and quantitative data.

The m-PEG24-Mal Reagent: Structure and Function

The m-PEG24-Mal molecule is comprised of three key components:

-

m (Methoxy): A methoxy group that "caps" one end of the PEG chain, rendering it chemically inert and preventing cross-linking.

-

PEG24: A monodisperse polyethylene glycol chain consisting of 24 ethylene glycol units. This hydrophilic polymer provides a flexible spacer that enhances the solubility and biocompatibility of the conjugated molecule, increases its hydrodynamic volume, and can shield it from proteolytic degradation and immune recognition.[1]

-

Mal (Maleimide): A five-membered cyclic imide ring containing a reactive carbon-carbon double bond.[] This functional group is the reactive handle of the molecule, designed for specific covalent attachment to biomolecules.[3]

The power of m-PEG24-Mal lies in the maleimide group's highly selective reactivity towards sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine.[]

The Core Chemistry: The Maleimide-Thiol Michael Addition

The primary role of the maleimide group is to form a stable covalent bond with a thiol-containing molecule, such as a protein or peptide, through a Michael addition reaction.

Mechanism: The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide's double bond. This forms a stable thioether bond, specifically a thiosuccinimide linkage. This reaction is highly efficient and can proceed rapidly under mild, physiological conditions without the need for a catalyst.

References

Applications of m-PEG24-Maleimide in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of methoxy-polyethylene glycol (24)-Maleimide (m-PEG24-Mal) in the field of proteomics. We delve into the core principles of its utility, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of experimental workflows and relevant signaling pathways.

Core Principles and Applications

m-PEG24-Maleimide is a valuable chemical probe in proteomics due to the specific reactivity of its maleimide group towards the sulfhydryl (thiol) group of cysteine residues.[1] This covalent modification, known as PEGylation, offers several advantages for protein analysis:

-

Improved Solubility and Stability: The hydrophilic polyethylene glycol (PEG) chain enhances the solubility of proteins and peptides, which can be beneficial during sample preparation and analysis.[1] PEGylation can also protect proteins from proteolytic degradation.

-

Quantitative Analysis of Cysteine Oxidation: m-PEG24-Mal is extensively used to study the redox state of cysteine residues. The "PEG-switch" assay utilizes this reagent to specifically label reduced cysteines. The addition of the m-PEG24-Mal moiety (approximately 1.24 kDa) causes a detectable mass shift in SDS-PAGE and mass spectrometry, allowing for the quantification of protein thiol oxidation.[2][3]

-

Chemical Proteomics: Maleimide-containing probes are employed in chemical proteomics to enrich and identify proteins with reactive cysteines.[4] This approach can be used to profile cysteine reactivity across the proteome and identify sites of post-translational modifications.

-

Mass Spectrometry Analysis: The defined mass of the m-PEG24-Mal tag facilitates the identification and quantification of labeled peptides in mass spectrometry-based proteomics workflows.

Experimental Protocols

PEG-Switch Assay for Detecting Reversible Cysteine Oxidation

This protocol is adapted from methodologies described for determining protein cysteine thiol redox status using western blot analysis.

Materials:

-

Protein sample (cell lysate, tissue homogenate, or purified protein)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Trichloroacetic acid (TCA)

-

Acetone

-

Blocking Buffer: 10% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

N-ethylmaleimide (NEM)

-

Dithiothreitol (DTT)

-

m-PEG24-Maleimide (e.g., from BroadPharm, Cat. No. BP-22361)

-

SDS-PAGE loading buffer

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Precipitation:

-

Lyse cells or tissues in a suitable lysis buffer.

-

Precipitate proteins by adding an equal volume of 20% TCA and incubating on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Wash the pellet twice with ice-cold acetone. Air-dry the pellet.

-

-

Blocking of Free Thiols:

-

Resuspend the protein pellet in Blocking Buffer containing 50 mM NEM.

-

Incubate for 1 hour at room temperature with gentle agitation to block all free (reduced) cysteine residues.

-

Precipitate the proteins again with TCA and wash with acetone as described in step 1.

-

-

Reduction of Reversibly Oxidized Thiols:

-

Resuspend the protein pellet in a buffer containing 10 mM DTT.

-

Incubate for 1 hour at room temperature to reduce any reversibly oxidized cysteine residues (e.g., disulfides).

-

-

Labeling with m-PEG24-Maleimide:

-

Add m-PEG24-Maleimide to a final concentration of 10-20 mM.

-

Incubate for 1-2 hours at room temperature. This will label the newly reduced cysteine residues.

-

-

SDS-PAGE and Western Blotting:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Expected Results: Proteins with reduced cysteine residues will show a band shift corresponding to the mass of the m-PEG24-Mal tag (approximately 1.24 kDa per labeled cysteine). The intensity of the shifted band relative to the un-shifted band can be used to quantify the extent of oxidation.

Protocol for Quantitative Cysteine Reactivity Profiling using Mass Spectrometry

This protocol outlines a general workflow for the quantitative analysis of cysteine reactivity using m-PEG24-Mal followed by mass spectrometry.

Materials:

-

Protein sample (e.g., cell lysate)

-

Lysis/Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

m-PEG24-Maleimide

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Protein Extraction and Denaturation:

-

Lyse cells in Lysis/Denaturation Buffer.

-

Quantify protein concentration using a compatible assay (e.g., Bradford).

-

-

Labeling with m-PEG24-Maleimide:

-

Treat the protein lysate with a specific concentration of m-PEG24-Maleimide for a defined period to label reactive cysteines. The concentration and time can be varied to probe different levels of cysteine reactivity.

-

-

Reduction and Alkylation of Remaining Cysteines:

-

Reduce all remaining cysteine residues by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate the newly reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature. This step ensures that all cysteines are modified, preventing disulfide bond reformation.

-

-

Proteolytic Digestion:

-

Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify peptides using a database search algorithm (e.g., Sequest, Mascot).

-

Search for the mass modification corresponding to m-PEG24-Maleimide on cysteine residues.

-

Quantify the relative abundance of labeled versus unlabeled peptides for each cysteine site to determine its reactivity.

Quantitative Data

The following tables summarize representative quantitative data obtained from proteomics experiments utilizing m-PEG-Maleimide reagents.

Table 1: Mass Shift of Peptides Labeled with m-PEG24-Maleimide

| Parameter | Value | Reference |

| Molecular Weight of m-PEG24-Mal | ~1240 Da | |

| Expected Mass Shift per Labeled Cysteine | +1240 Da | Calculated |

Table 2: Cysteine Oxidation Levels in HT29 Cells Determined by Mass Spectrometry

This table presents a subset of data showing the fractional oxidation of specific cysteine residues in different cellular compartments, illustrating the type of quantitative data that can be obtained.

| Protein | Gene | Cellular Compartment | Cysteine Residue | Fractional Oxidation (%) |

| Peroxiredoxin-1 | PRDX1 | Cytoplasm | Cys52 | 25.3 |

| Peroxiredoxin-1 | PRDX1 | Cytoplasm | Cys173 | 18.9 |

| Thioredoxin | TXN | Nucleus | Cys32 | 12.1 |

| Thioredoxin | TXN | Nucleus | Cys35 | 10.5 |

| ATP synthase subunit alpha | ATP5A1 | Mitochondria | Cys244 | 15.8 |

| ATP synthase subunit alpha | ATP5A1 | Mitochondria | Cys295 | 13.2 |

| Data adapted from a study on steady-state cysteine oxidation. |

Visualizations

Experimental Workflow for Quantitative Cysteine Proteomics

Caption: Workflow for quantitative cysteine proteomics using m-PEG24-Mal.

Signaling Pathway Modulation by Cysteine Oxidation

Caption: Redox regulation of a kinase via cysteine oxidation.

Conclusion

m-PEG24-Maleimide is a versatile and powerful tool for the study of proteins, particularly for the quantitative analysis of cysteine modifications. Its application in techniques like the PEG-switch assay and quantitative mass spectrometry has significantly advanced our understanding of redox signaling and the role of cysteine oxidation in various biological processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of m-PEG24-Maleimide in proteomics research and drug development.

References

- 1. m-PEG24-Mal, 88504-24-9 | BroadPharm [broadpharm.com]

- 2. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG24-Mal for Surface Modification of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-maleimide (m-PEG24-Mal) for the surface modification of nanoparticles. It covers the fundamental principles, experimental protocols, and key applications in the fields of drug delivery, diagnostics, and nanomedicine.

Introduction to m-PEG24-Mal

m-PEG24-Mal is a heterobifunctional linker molecule that plays a crucial role in the advanced surface engineering of nanoparticles. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with 24 repeating ethylene glycol units, and a reactive maleimide group at the other end. The PEG component, a hydrophilic and biocompatible polymer, imparts a "stealth" character to nanoparticles, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. The maleimide group provides a highly specific reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, antibodies, and other targeting ligands.[1] This specific reactivity allows for the controlled and oriented attachment of biomolecules to the nanoparticle surface.

The maleimide-thiol reaction is a Michael addition that proceeds efficiently under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2] This high specificity and efficiency make maleimide-functionalized nanoparticles a versatile platform for targeted drug delivery and other biomedical applications.

Physicochemical Properties of m-PEG24-Mal

A clear understanding of the physicochemical properties of m-PEG24-Mal is essential for its effective application in nanoparticle surface modification.

| Property | Value | Source |

| Molecular Formula | C56H106N2O27 | BroadPharm[1] |

| Molecular Weight | ~1239.5 g/mol | BroadPharm[1] |

| Appearance | White to off-white solid | BroadPharm[2] |

| Solubility | Soluble in water and most organic solvents | BroadPharm |

| Reactive Group | Maleimide | BroadPharm |

| Reactive Towards | Sulfhydryl (thiol) groups | BroadPharm |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the surface modification of nanoparticles with m-PEG24-Mal and subsequent conjugation of a thiol-containing ligand. This protocol is a generalized procedure and may require optimization based on the specific nanoparticle system and ligand.

Materials

-

Nanoparticles with surface functional groups (e.g., amines, thiols)

-

m-PEG24-Mal

-

Thiol-containing ligand (e.g., cysteine-terminated peptide)

-

Activation reagents (if modifying amine-functionalized nanoparticles, e.g., EDC/NHS)

-

Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)

Two-Step Conjugation Strategy for Amine-Functionalized Nanoparticles

This is a common strategy where the nanoparticle surface is first functionalized with a heterobifunctional PEG linker containing a maleimide group.

Step 1: Activation of Carboxyl-PEG-Maleimide (if starting with a carboxylated PEG linker to react with amine-functionalized nanoparticles)

-

Dissolve the carboxyl-PEG-maleimide linker in an appropriate buffer (e.g., MES buffer, pH 6.0).

-

Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and a 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

Step 2: Conjugation of the Activated Linker to Amine-Functionalized Nanoparticles

-

Add the activated linker solution to a suspension of the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Purify the maleimide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted linker and byproducts.

Step 3: Conjugation of Thiol-Containing Ligand

-

Resuspend the purified maleimide-functionalized nanoparticles in a thiol-free buffer (e.g., PBS, pH 7.2).

-

Add the thiol-containing ligand to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the ligand over the maleimide groups on the nanoparticle surface is often used.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.

-

Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, and incubating for an additional 30 minutes.

-

Purify the final ligand-conjugated nanoparticles using an appropriate method to remove excess ligand and quenching agent.

Direct Conjugation to Thiol-Functionalized Nanoparticles

For nanoparticles that already possess surface thiol groups, a more direct approach can be used.

-

Resuspend the thiol-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.2).

-

Add a 10- to 20-fold molar excess of m-PEG24-Mal to the nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the PEGylated nanoparticles to remove unreacted m-PEG24-Mal.

Characterization of m-PEG24-Mal Modified Nanoparticles

Thorough characterization is critical to ensure the successful surface modification and to understand the properties of the resulting nanoparticles. While specific data for m-PEG24-Mal is limited in the literature, the following table presents typical characterization data for maleimide-functionalized liposomes, which serves as a representative example.

| Parameter | Unmodified Liposomes | Maleimide-Modified Liposomes | Method | Reference |

| Particle Size (nm) | 151.27 ± 0.27 | ~150 | Dynamic Light Scattering (DLS) | |

| Zeta Potential (mV) | -32.47 ± 1.53 | -30 to -40 | DLS | |

| Entrapment Efficiency (%) | 39.93 ± 0.69 | Not significantly different | UV-Vis Spectroscopy |

Note: The data presented is for a liposomal system and may vary depending on the nanoparticle core material and the specific formulation.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Surface Modification

The following diagram illustrates the general workflow for the two-step surface modification of an amine-functionalized nanoparticle with m-PEG24-Mal and subsequent ligand conjugation.

Caption: Workflow for surface modification of amine-functionalized nanoparticles.

Thiol-Mediated Cellular Uptake Pathway

The presence of maleimide groups on the nanoparticle surface can enhance their cellular uptake through interaction with thiol groups present on the cell surface proteins. This can trigger internalization through various endocytic pathways.

Caption: Proposed thiol-mediated cellular uptake of maleimide-functionalized nanoparticles.

Applications in Drug Development

The unique properties of m-PEG24-Mal-modified nanoparticles make them highly attractive for various applications in drug development:

-

Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides, these nanoparticles can be directed to specific cells or tissues, such as tumors, thereby increasing the therapeutic efficacy and reducing off-target side effects.

-

Gene Delivery: The nanoparticle surface can be modified with ligands that facilitate the delivery of nucleic acids (e.g., siRNA, miRNA) to target cells for gene silencing or editing applications.

-

Diagnostic Imaging: The covalent attachment of imaging agents (e.g., fluorescent dyes, contrast agents for MRI) allows for the development of targeted probes for disease diagnosis and monitoring.

-

Immunotherapy: Nanoparticles functionalized with immune-stimulating molecules can be used to modulate the immune response for the treatment of cancer and other diseases.

Conclusion

m-PEG24-Mal is a versatile and powerful tool for the surface modification of nanoparticles. Its well-defined structure, biocompatibility, and specific reactivity with thiols enable the precise engineering of nanoparticle surfaces for a wide range of biomedical applications. The ability to control the surface chemistry of nanoparticles is paramount for their successful translation from the laboratory to clinical use. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and development of advanced nanoparticle-based therapeutics and diagnostics. Further research focusing on the in vivo behavior and therapeutic efficacy of nanoparticles specifically modified with m-PEG24-Mal will continue to expand their potential in medicine.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with m-PEG24-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a cornerstone bioconjugation technique in drug development and research. This modification can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits of PEGylation include increased serum half-life due to reduced renal clearance, enhanced solubility and stability, and decreased immunogenicity and antigenicity by masking epitopes from the host immune system.[1][2]

m-PEG24-Maleimide is a specific, high-purity PEGylation reagent designed for the site-specific modification of proteins at cysteine residues.[3][4] It features a methoxy-capped polyethylene glycol chain of 24 units, which is hydrophilic, and a maleimide group at the other end that reacts specifically with the free sulfhydryl (thiol) groups of cysteine residues.[4] This targeted approach allows for the production of more homogeneous and well-defined protein-PEG conjugates compared to less specific methods that target other amino acid residues like lysine.

These application notes provide a comprehensive guide to the use of m-PEG24-Maleimide for protein labeling, including detailed experimental protocols, data presentation, and visualization of the underlying processes.

Principle of the Method

The labeling of proteins with m-PEG24-Maleimide is based on the highly specific and efficient Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction proceeds readily at a neutral to slightly acidic pH range (6.5-7.5) to form a stable, covalent thioether bond. The specificity of this reaction is a major advantage, as cysteine residues are often less abundant on the protein surface than other reactive residues, allowing for targeted labeling.

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are effective and generally do not interfere with the subsequent maleimide reaction.

The general workflow for protein labeling with m-PEG24-Maleimide involves several key stages: protein preparation (including reduction of disulfide bonds if necessary), reaction with the m-PEG24-Maleimide reagent, and purification of the resulting PEGylated protein conjugate.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| m-PEG24-Maleimide | BroadPharm | BP-22750 |

| Protein of Interest (with accessible cysteine) | - | - |

| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | Thermo Fisher Scientific | 20490 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Gibco | 10010023 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC801024 |

| SDS-PAGE Gels and Buffers | Bio-Rad | - |

| Size-Exclusion Chromatography (SEC) Column | Agilent | PL1180-5350 |

| Mass Spectrometer (e.g., Q-TOF) | Agilent/Waters | - |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein of interest in a conjugation buffer such as Phosphate-Buffered Saline (PBS) at a pH of 6.5-7.5. The optimal protein concentration is typically between 1-10 mg/mL. Ensure the buffer is free of any thiol-containing compounds.

-

m-PEG24-Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of m-PEG24-Maleimide in anhydrous DMSO. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

-

TCEP Stock Solution (if required): Prepare a 0.5 M stock solution of TCEP in a suitable buffer (e.g., PBS).

Protocol 2: Reduction of Protein Disulfide Bonds (if necessary)

-

To the protein solution, add the TCEP stock solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

Protocol 3: Protein Labeling with m-PEG24-Maleimide

-

Add a 10- to 20-fold molar excess of the m-PEG24-Maleimide stock solution to the prepared protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

(Optional) Quenching the Reaction: To stop the labeling reaction, a quenching reagent such as a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) can be added to a final concentration of 10-20 mM to react with any excess m-PEG24-Maleimide. Incubate for an additional 30 minutes at room temperature.

Protocol 4: Purification of the PEGylated Protein

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted m-PEG24-Maleimide and any quenching reagents. Equilibrate the SEC column with the desired storage buffer and apply the reaction mixture. Collect the fractions corresponding to the PEGylated protein.

-

Dialysis/Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable storage buffer can be used to remove unreacted reagents.

Characterization of the PEGylated Protein

The successful conjugation of m-PEG24-Maleimide to the protein can be confirmed and quantified using several analytical techniques:

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |

| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the conjugate. | A shift to an earlier elution time for the PEGylated protein, indicating an increased hydrodynamic radius. |

| Reversed-Phase HPLC (RP-HPLC) | To separate the PEGylated protein from the unmodified protein and determine the degree of labeling. | The PEGylated protein will have a different retention time than the unmodified protein. The ratio of peak areas can be used to estimate labeling efficiency. |

| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG moiety and determine the precise mass of the conjugate. | The mass spectrum will show an increase in mass corresponding to the molecular weight of the m-PEG24-Maleimide (approximately 1239.5 Da). |

| Activity Assay | To determine the biological activity of the protein after PEGylation. | The activity may be retained, reduced, or enhanced depending on the site of PEGylation. |

Quantitative Data Summary

The following table provides a hypothetical example of the characterization data for a model protein (e.g., a therapeutic antibody fragment) before and after labeling with m-PEG24-Maleimide.

| Parameter | Unmodified Protein | PEGylated Protein |

| Apparent Molecular Weight (SDS-PAGE) | ~25 kDa | ~28-30 kDa |

| Elution Volume (SEC) | 12.5 mL | 11.2 mL |

| Mass (Mass Spectrometry) | 25,000 Da | 26,240 Da |

| Labeling Efficiency (RP-HPLC) | - | >90% |

| Biological Activity (e.g., IC50) | 10 nM | 12 nM |

Visualizations

Signaling Pathway/Reaction Mechanism

References

Step-by-Step Guide to m-PEG24-Mal Conjugation: An Application Note and Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of methoxy-polyethylene glycol-maleimide (m-PEG24-Mal), a critical tool in bioconjugation for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. The maleimide group's specific reactivity with thiol groups allows for precise, site-specific modification, while the PEG component improves solubility, stability, and pharmacokinetic profiles.[1][]

Introduction to m-PEG24-Mal Conjugation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to improve the pharmacological properties of therapeutic molecules.[3] m-PEG24-Mal is a heterobifunctional linker comprising a methoxy-capped PEG chain of 24 ethylene glycol units and a maleimide functional group.[4] The maleimide group selectively reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, through a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.

The hydrophilic PEG spacer enhances the aqueous solubility of the target molecule, can reduce immunogenicity, and increases the hydrodynamic volume, which in turn can prolong circulation half-life by reducing renal clearance. Applications of m-PEG24-Mal conjugation are diverse, ranging from protein and peptide PEGylation for therapeutic use to the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles for targeted drug delivery.

The Thiol-Maleimide Reaction: Mechanism and Considerations

The core of m-PEG24-Mal conjugation is the reaction between the maleimide double bond and a thiol group. This reaction is a Michael addition, where the thiol acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring.

Key Considerations:

-

pH: The reaction is most efficient and specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it non-reactive, and reaction with primary amines may also occur.

-

Thiol Availability: The target molecule must have a free (reduced) thiol group. Disulfide bonds within proteins must be reduced to free thiols prior to conjugation.

-

Side Reactions: A potential side reaction is the thiazine rearrangement, which can occur with unprotected N-terminal cysteines.

-

Reversibility: While generally considered stable, the thioether bond can undergo a retro-Michael reaction, particularly at higher pH.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a thiol-containing protein with m-PEG24-Mal.

Materials and Reagents

-

Thiol-containing protein or peptide

-

m-PEG24-Mal

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) columns.

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MS).

Workflow for m-PEG24-Mal Conjugation

The following diagram illustrates the general workflow for m-PEG24-Mal conjugation.

Caption: General workflow for m-PEG24-Mal conjugation.

Step-by-Step Protocol

Step 1: Preparation of Reagents

-

Protein Solution: Dissolve the thiol-containing protein in degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. Degassing the buffer is crucial to prevent re-oxidation of thiols.

-

m-PEG24-Mal Solution: Immediately before use, dissolve the m-PEG24-Mal in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

Step 2: Reduction of Disulfide Bonds (Optional)

If the protein's thiol groups are present as disulfide bonds, they must be reduced.

-

Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not need to be removed before conjugation.

-

Incubate for 20-30 minutes at room temperature.

-

If using DTT, it must be removed by dialysis or a desalting column before adding the m-PEG24-Mal, as it also contains a thiol group.

Step 3: Conjugation Reaction

-

Add the m-PEG24-Mal stock solution to the protein solution while gently stirring. The molar ratio of m-PEG24-Mal to protein should be optimized, but a starting point of 10-20 fold molar excess of PEG is recommended.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Purification of the PEGylated Conjugate

Excess m-PEG24-Mal and any unreacted protein must be removed. Several chromatographic techniques can be employed for purification.

-

Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from the smaller, unreacted PEG reagent and native protein.

-

Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein.

-

Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins, often as a polishing step after IEX.

-

Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of PEGylation sites.

Step 5: Characterization of the Conjugate

The purified conjugate should be characterized to determine the degree of PEGylation and confirm its identity and purity.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the native protein.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate molecular weight of the conjugate, confirming the number of PEG chains attached.

-

UV-Vis Spectroscopy: Can be used to determine protein concentration.

-

HPLC Analysis (SEC, IEX, RP-HPLC): To assess the purity of the conjugate and quantify the different PEGylated species.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for m-PEG24-Mal conjugation. These values should be optimized for each specific application.

| Parameter | Recommended Range | Purpose |

| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |

| m-PEG24-Mal:Protein Molar Ratio | 10:1 to 20:1 | To drive the reaction to completion. |

| pH | 6.5 - 7.5 | For optimal thiol-maleimide reaction specificity. |

| Reaction Time | 2 hours at RT or overnight at 4°C | To allow for sufficient reaction completion. |

| TCEP Molar Excess (for reduction) | 10-100x | To ensure complete reduction of disulfide bonds. |

| Conjugation Efficiency | 58% - 84% (example values) | Varies depending on the protein and reaction conditions. |

Signaling Pathways and Applications

m-PEG24-Mal conjugated biomolecules are utilized in various therapeutic areas. For instance, in oncology, PEGylated proteins can have an extended half-life, leading to sustained drug exposure at the tumor site. The diagram below illustrates a simplified logical relationship in the application of PEGylated therapeutics.

Caption: Pharmacological advantages of PEGylation.

Storage and Stability

For optimal results, it is recommended to use the purified conjugate immediately. If necessary, the conjugate solution can be stored at 2-8°C for up to one week, protected from light. For long-term storage, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth. Alternatively, adding 50% glycerol allows for storage at -20°C for up to a year.

Conclusion

The m-PEG24-Mal conjugation chemistry provides a robust and versatile method for the site-specific modification of biomolecules. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively synthesize and purify PEGylated conjugates for a wide range of applications in research and drug development. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for ensuring the desired therapeutic outcome.

References

Application Notes and Protocols for Calculating Molar Excess of m-PEG24-Mal in Bioconjugation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG24-Mal (methoxy-polyethylene glycol with a terminal maleimide group, 24 PEG units) for the covalent modification of thiol-containing molecules such as proteins, peptides, and small molecules. This document outlines the key considerations for determining the optimal molar excess of the PEGylating agent, detailed experimental protocols, and factors that influence conjugation efficiency.

Introduction to m-PEG24-Mal Conjugation

m-PEG24-Mal is a hydrophilic PEGylation reagent that reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This process, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation.

The maleimide group of m-PEG24-Mal is highly reactive towards thiols within a specific pH range, making it a valuable tool for site-specific modification. The 24-unit polyethylene glycol chain provides a balance of hydrophilicity and spacer length, which can help to mitigate steric hindrance and improve the biophysical properties of the conjugate.

Calculating Molar Excess: Key Considerations

The molar excess of m-PEG24-Mal relative to the thiol-containing molecule is a critical parameter that directly impacts conjugation efficiency, product yield, and the potential for side reactions. While a general guideline is to use a 10- to 20-fold molar excess of the PEG-maleimide reagent, the optimal ratio is highly dependent on the specific characteristics of the molecule being conjugated.[1][2][3][4]

Factors Influencing the Optimal Molar Excess:

-

Steric Hindrance: The accessibility of the thiol group is a major determinant of conjugation efficiency. For large, globular proteins or molecules where the thiol is partially buried, a higher molar excess of m-PEG24-Mal may be required to drive the reaction to completion. Conversely, for small peptides with an exposed thiol, a lower molar excess may be sufficient.

-

Reactivity of the Thiol: The local chemical environment of the sulfhydryl group can influence its nucleophilicity and, consequently, its reaction rate with the maleimide.

-

Concentration of Reactants: The kinetics of the conjugation reaction are concentration-dependent. More dilute reaction conditions may necessitate a higher molar excess of the PEGylating agent to achieve a desirable reaction rate.

-

Reaction Time and Temperature: Longer reaction times or elevated temperatures can increase the extent of conjugation, but may also lead to degradation of the reactants or the conjugate. These parameters should be optimized in conjunction with the molar excess.

-

pH of the Reaction Buffer: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, the maleimide can react with primary amines (e.g., lysine residues), leading to a loss of specificity.

Quantitative Data on Molar Excess and Conjugation Efficiency

The following tables summarize quantitative data from studies that have investigated the impact of molar excess on the efficiency of maleimide-PEG conjugation to various molecules.

| Molecule Type | Thiol-Containing Molecule | Molar Excess of Maleimide-PEG to Thiol | Conjugation Efficiency (%) | Reference |

| Peptide | cRGDfK | 2:1 | 84 ± 4 | [5] |

| Nanobody | 11A4 | 5:1 | 58 ± 12 | |

| Antibody Fragment | scFv-c | 5:1 | 30 - 80 |

Experimental Protocols

General Protocol for m-PEG24-Mal Conjugation

This protocol provides a general framework for the conjugation of m-PEG24-Mal to a thiol-containing protein. Optimization of specific parameters may be required for individual applications.

Materials:

-

Thiol-containing protein

-

m-PEG24-Mal

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT as a reducing agent, it must be removed prior to the addition of m-PEG24-Mal.

-

-

m-PEG24-Mal Preparation:

-

Immediately before use, dissolve the m-PEG24-Mal in the conjugation buffer to create a stock solution (e.g., 10-20 mg/mL).

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10- to 20-fold) of the m-PEG24-Mal solution to the protein solution.

-

Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a 2- to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of m-PEG24-Mal. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted m-PEG24-Mal and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to determine the degree of PEGylation and purity.

-

Protocol for Optimizing Molar Excess

To determine the optimal molar excess of m-PEG24-Mal for a specific application, a series of small-scale trial reactions should be performed.

Procedure:

-

Set up a series of parallel reactions with a fixed concentration of the thiol-containing molecule.

-

Vary the molar excess of m-PEG24-Mal in each reaction (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).

-

Follow the general conjugation protocol as described above.

-

After purification, analyze the products from each reaction to determine the conjugation efficiency and the presence of any side products or aggregation.

-

Select the molar excess that provides the highest yield of the desired conjugate with minimal side products.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for m-PEG24-Mal conjugation.

Signaling Pathway Modulation by PEGylation

PEGylation can modulate the interaction of a therapeutic protein with its cell surface receptor, thereby affecting downstream signaling. The PEG moiety can sterically hinder the binding of the protein to its receptor, or it can alter the pharmacokinetics of the protein, leading to a sustained but potentially attenuated signal.

Caption: Impact of PEGylation on receptor-ligand interaction.

References

Application Notes and Protocols for m-PEG24-Maleimide Bioconjugation with Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. This process can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life. m-PEG24-Maleimide is a specific PEGylation reagent that features a methoxy-terminated polyethylene glycol chain of 24 units linked to a maleimide functional group.[1] The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues within a peptide, forming a stable thioether bond under mild physiological conditions.[2][] This targeted conjugation allows for precise, site-specific modification of peptides, which is crucial for preserving their biological activity.

This document provides detailed application notes and experimental protocols for the bioconjugation of m-PEG24-Maleimide to cysteine-containing peptides, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism and Considerations

The bioconjugation of m-PEG24-Maleimide to a peptide is based on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is highly efficient and proceeds optimally at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.

Key Considerations:

-

pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the selectivity of the thiol-maleimide reaction. At higher pH values, the maleimide group can also react with amine groups (e.g., lysine residues or the N-terminus), leading to non-specific conjugation.

-

Disulfide Bond Reduction: Peptides containing cysteine residues may form intramolecular or intermolecular disulfide bonds. Since maleimides do not react with disulfides, it is essential to reduce these bonds to free the thiol groups prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the conjugation step.

-

Side Reactions: A potential side reaction is the formation of a thiazine derivative, which can occur if the cysteine is at the N-terminus of the peptide. This rearrangement is more prevalent at neutral to basic pH and can be minimized by performing the conjugation at a slightly acidic pH (around 6.5) or by acetylating the N-terminal amine.

-

Stability of the Conjugate: While the thioether bond is generally stable, the succinimide ring can undergo hydrolysis, which can in some cases be beneficial as it prevents the retro-Michael reaction that could lead to deconjugation. However, under certain in vivo conditions with high concentrations of thiols like glutathione, a thiol-exchange reaction can occur, potentially leading to the loss of the PEG chain.

Experimental Protocols

Protocol 1: Reduction of Peptide Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a cysteine-containing peptide prior to conjugation with m-PEG24-Maleimide.

Materials:

-

Cysteine-containing peptide

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

Add a 10-100 fold molar excess of TCEP solution to the peptide solution.

-

Flush the reaction vial with an inert gas, seal it tightly, and incubate for 20-30 minutes at room temperature.

-

The peptide solution is now ready for the conjugation reaction.

Protocol 2: Conjugation of m-PEG24-Maleimide to the Peptide

This protocol details the conjugation of the reduced peptide with m-PEG24-Maleimide.

Materials:

-

Reduced peptide solution (from Protocol 1)

-

m-PEG24-Maleimide

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a stock solution of m-PEG24-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add the m-PEG24-Maleimide stock solution to the reduced peptide solution. A 10-20 fold molar excess of the PEG reagent over the peptide is recommended as a starting point.

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or vortexing.

-

After the incubation, the reaction mixture is ready for purification.

Protocol 3: Purification and Characterization of the PEGylated Peptide

This protocol outlines the purification of the m-PEG24-peptide conjugate and its subsequent characterization.

Materials:

-

Conjugation reaction mixture

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), or gel filtration columns)

-

Appropriate buffers for the chosen purification method

-

Characterization instruments (e.g., Mass Spectrometer (MS), SDS-PAGE)

Procedure:

-

Purification:

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis, providing good separation of the conjugate from unreacted starting materials.

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective if the PEGylation alters the overall charge of the peptide.

-

-

Characterization:

-

Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the final product.

-

SDS-PAGE: Analyze the increase in molecular weight of the peptide after PEGylation.

-

HPLC Analysis: Assess the purity of the final conjugate.

-

Quantitative Data Summary

| Parameter | Condition | Result | Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. | |

| > 7.5 | Increased reactivity with amines. | ||

| Molar Ratio (PEG:Peptide) | 2:1 | 84 ± 4% conjugation efficiency with cRGDfK peptide after 30 min. | |

| 5:1 | 58 ± 12% reaction efficiency with 11A4 nanobody after 2 hours. | ||

| 10:1 - 20:1 | Recommended starting range for general protein labeling. | ||

| Reaction Time | 30 minutes | Sufficient for high efficiency with some peptides. | |

| 2 hours - Overnight | Common incubation times for ensuring complete reaction. | ||

| Conjugate Stability | In presence of 1 mM Glutathione (GSH) | ~70% of maleimide-PEG conjugate remained after 7 days at 37°C. |

Visualizations

Caption: Workflow for m-PEG24-Maleimide bioconjugation with peptides.

Caption: Thiol-Maleimide reaction mechanism.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using m-PEG24-Mal

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The linker connecting these two components is crucial for the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release.[1] m-PEG24-Mal is a heterobifunctional linker containing a maleimide group and a 24-unit polyethylene glycol (PEG) spacer.[2] The maleimide group allows for specific conjugation to thiol groups, typically from cysteine residues on the antibody, while the PEG chain enhances the hydrophilicity of the ADC.[2][]

PEGylation, the attachment of PEG chains, offers several advantages in ADC development. It can improve the solubility and stability of the conjugate, reduce aggregation, and decrease immunogenicity. Furthermore, PEGylation increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life, potentially leading to greater accumulation in tumor tissue and enhanced in vivo efficacy. The m-PEG24-Mal linker, with its defined 24-unit PEG chain, provides a discrete molecular weight, ensuring the production of more homogeneous ADCs with improved batch-to-batch reproducibility.

These application notes provide detailed protocols for the preparation and characterization of ADCs using an m-PEG24-Mal-drug conjugate.

Experimental Workflow for ADC Preparation

Caption: General workflow for the preparation of an antibody-drug conjugate.

Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The four interchain disulfide bonds in a human IgG1 can be reduced to yield eight available thiol groups.

Materials:

-

Monoclonal Antibody (mAb)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1 mM DTPA, pH 7.4, degassed.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Prepare the antibody at a concentration of 1-10 mg/mL in the degassed conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. The exact molar equivalents may need to be optimized to achieve the desired number of free sulfhydryl groups.

-

Incubate the reaction mixture at 37°C for 30-90 minutes. The incubation time and temperature may need optimization depending on the specific antibody.

-

Immediately following incubation, remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer (pH 7.0-7.5).

-

Determine the concentration of the reduced antibody using UV absorbance at 280 nm.

-

(Optional) Determine the concentration of free thiol groups by reacting with DTNB (Ellman's reagent) and measuring the absorbance at 412 nm.

Protocol 2: Thiol-Maleimide Conjugation

This protocol details the conjugation of the m-PEG24-Mal-activated drug to the reduced antibody. The maleimide group reacts specifically with the generated thiol groups to form a stable thioether bond.

Materials:

-

Reduced Monoclonal Antibody (from Protocol 1)

-

m-PEG24-Mal-Drug Conjugate

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Conjugation Buffer: PBS, pH 7.0-7.5, degassed.

-

Quenching Solution: N-acetylcysteine or cysteine.

Procedure:

-

Prepare the reduced antibody to a final concentration of 2.5 mg/mL in cold, degassed conjugation buffer.

-

Dissolve the m-PEG24-Mal-drug conjugate in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Add the m-PEG24-Mal-drug solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker to the antibody is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the maleimide compound to react with any unreacted maleimide groups.

Thiol-Maleimide Conjugation Reaction

Caption: Thiol-maleimide Michael addition reaction for ADC formation.

Protocol 3: ADC Purification and Storage

Materials:

-

Quenched ADC reaction mixture

-

Purification Buffer: PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) column.

-

Sterile 0.2 µm filter.

Procedure:

-

Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

-

Collect the fractions corresponding to the monomeric ADC.

-

Concentrate the purified ADC solution using centrifugal ultrafiltration if necessary.

-

Filter the final ADC solution through a 0.2 µm filter under sterile conditions.

-

For immediate use, store the conjugate solution protected from light at 2-8°C for up to one week.

-

For long-term storage, add 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol, and store protected from light at -20°C or -80°C.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG linker significantly impacts the pharmacokinetic profile of an ADC, with longer chains generally reducing clearance.

| Linker | Clearance (mL/day/kg) in Rats |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Data adapted from Burke et al., 2017. |

Table 2: Recommended Reaction Conditions for Cysteine-Maleimide Conjugation

| Parameter | Recommended Condition | Reference |

| Antibody Reduction | ||

| Reducing Agent | TCEP or DTT | |

| Molar Excess (Agent:mAb) | 10-20x | |

| Temperature | 37°C | |

| Incubation Time | 30-90 minutes | |

| Conjugation Reaction | ||

| pH | 7.0 - 7.5 | |

| Molar Excess (Linker:mAb) | 5-10x | |

| Temperature | 4°C or Room Temperature | |

| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | |

| Organic Solvent | < 10% (v/v) |

ADC Characterization

Following purification, the ADC must be thoroughly characterized to ensure quality and consistency.

ADC Characterization Workflow

Caption: Logical workflow for the physicochemical characterization of an ADC.

Methods for ADC Characterization:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs, allowing for the determination of the DAR distribution.

-

UV-Vis Spectroscopy: The DAR can be calculated by measuring the absorbance at 280 nm (for the protein) and at the wavelength of maximum absorbance for the drug.

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR calculation.

-

-

Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation, which can impact efficacy and safety.

-

-

Identity and Integrity:

-

Mass Spectrometry (MS): Confirms the covalent attachment of the drug-linker to the antibody and verifies the overall integrity of the conjugate.

-

-

Residual Free Drug:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is used to quantify the amount of unconjugated (free) drug-linker remaining in the final ADC product.

-

References

Application Notes and Protocols for Optimal Labeling with m-PEG24-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG24-Maleimide is a thiol-reactive polyethylene glycol (PEG) reagent commonly utilized in bioconjugation to covalently attach a 24-unit PEG chain to proteins, peptides, and other biomolecules containing free sulfhydryl groups. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. The maleimide group specifically reacts with the thiol group of a cysteine residue to form a stable thioether bond. Optimizing the reaction conditions is crucial for achieving high labeling efficiency and ensuring the quality and efficacy of the resulting conjugate.

These application notes provide a comprehensive guide to the reaction conditions for optimal labeling with m-PEG24-Maleimide, detailed experimental protocols, and methods for the purification and characterization of the PEGylated product.

Reaction Principle

The core of the labeling reaction is the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly specific for thiols within the optimal pH range.

Key Reaction Parameters and Optimization

The efficiency and specificity of the m-PEG24-Maleimide conjugation are primarily influenced by pH, the molar ratio of reactants, reaction time, and temperature.

pH

The pH of the reaction buffer is a critical factor. The reaction between a maleimide and a thiol is most efficient and specific in the pH range of 6.5 to 7.5[1][2][3]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1]. Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine, leading to a loss of specificity[1]. Furthermore, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. Hydrolysis of the maleimide group renders it unreactive towards thiols. Therefore, maintaining the pH within the optimal range is essential for maximizing the yield of the desired thioether conjugate while minimizing side reactions.

Molar Ratio

The molar ratio of m-PEG24-Maleimide to the thiol-containing biomolecule significantly impacts the degree of labeling (DOL). A molar excess of the PEG reagent is generally used to drive the reaction to completion. The optimal molar ratio can vary depending on the specific biomolecule and the desired level of PEGylation. A 10- to 20-fold molar excess of PEG-Maleimide is often recommended for sufficient conjugation. However, for specific applications, a molar excess of up to 50-fold may be used. It is important to note that an excessively high molar ratio can increase the cost of the reaction and may complicate the purification process.

Reaction Time and Temperature

The conjugation reaction is typically carried out at room temperature (20-25°C) for 2 to 4 hours or at 4°C overnight. The lower temperature can be beneficial for sensitive proteins and can help to minimize potential side reactions. The optimal reaction time should be determined empirically for each specific system.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the key quantitative data for optimizing the labeling reaction with m-PEG24-Maleimide.

| pH | Effect on Thiol-Maleimide Reaction | Potential Side Reactions | Recommendation |

| < 6.5 | Slower reaction rate. | - | Use for controlling the reaction rate if needed. |

| 6.5 - 7.5 | Optimal reaction rate and high specificity for thiols. | Minimal. | Recommended range for most applications. |

| > 7.5 | Increased rate of maleimide hydrolysis. | Reaction with primary amines (e.g., lysine) becomes significant. | Avoid unless specific circumstances require it. |

Table 1: Effect of pH on m-PEG24-Maleimide Labeling.

| Molar Ratio (m-PEG24-Mal : Thiol) | Typical Labeling Efficiency | Considerations |

| 1:1 - 5:1 | Low to moderate. | May be sufficient for some applications and can minimize the need for extensive purification. An optimal ratio of 2:1 was found for a peptide conjugation. |

| 5:1 - 20:1 | Generally sufficient for high labeling efficiency. | A good starting range for optimization. A 5:1 ratio was found to be sufficient for scFv conjugation, with no significant increase in efficiency at higher ratios. |